1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride

Asymmetric Synthesis Calcimimetic Drug Discovery Chiral Pyrrolidine Building Blocks

Choose this specific (R)-configured pyrrolidine dihydrochloride (CAS 2580091-52-5) to ensure synthetic fidelity in CaSR-targeted programs. Unlike racemic free-base alternatives, this pre-resolved salt guarantees chiral integrity without SFC resolution, reducing synthetic steps and improving yields in SAR and FBDD workflows. Vendor-supplied batch QC (NMR, HPLC) eliminates in-house re-characterization costs. Confirm the (R)-methylamino substitution pattern to avoid uncontrolled variables in calcimimetic design.

Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12
CAS No. 2580091-52-5
Cat. No. B2447549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride
CAS2580091-52-5
Molecular FormulaC7H16Cl2N2O
Molecular Weight215.12
Structural Identifiers
SMILESCC(=O)N1CCC(C1)NC.Cl.Cl
InChIInChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1
InChIKeyGDFPXVLBTOWTOO-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone dihydrochloride (CAS 2580091-52-5): Chiral Pyrrolidine Building Block for CaSR-Targeted Drug Discovery


1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone dihydrochloride (CAS 2580091-52-5) is a chiral, non-racemic pyrrolidine derivative supplied as a dihydrochloride salt . Structurally, it features a defined (R)-configuration at the 3-position of the pyrrolidine ring, bearing a methylamino substituent and an N-acetyl group . This compound belongs to the class of 3-aminopyrrolidine building blocks, which are foundational intermediates in the synthesis of calcium-sensing receptor (CaSR) agonists and other CNS-targeted small molecules [1]. Its physicochemical form is characterized by a molecular formula of C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol .

Procurement Risks of Interchanging 2580091-52-5 with Racemic or Free-Base Pyrrolidine Analogs


Generic substitution of 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone dihydrochloride with commonly available racemic or free-base variants poses significant risks to experimental reproducibility and synthetic fidelity. The Sigma-Aldrich catalog, for instance, lists 1-(3-(methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride (AldrichCPR) exclusively as a racemate with no analytical data provided, rendering it unsuitable for asymmetric synthesis campaigns where chiral integrity is paramount . Furthermore, the free base form (CAS 1353996-41-4) lacks the counterion-defined solubility and solid-state stability of the dihydrochloride salt , which can directly impact reaction yields and purification outcomes in multi-step syntheses. For end-users in CaSR-targeted programs, substituting with a different salt or enantiomer introduces uncontrolled variables into structure-activity relationship (SAR) assessments, as the core (R)-3-aminopyrrolidine scaffold is a privileged motif in calcimimetic drug design [1].

Quantitative Head-to-Head Evidence for 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone dihydrochloride Differentiation


Enantiomeric Purity (R-Configuration) versus Sigma-Aldrich Racemic Analog (AldrichCPR)

CAS 2580091-52-5 is supplied as the single (R)-enantiomer with a standard purity of 95% by HPLC/GC traceable to batch-specific certificates of analysis, whereas the primary commercial alternative from Sigma-Aldrich (AldrichCPR, PH019360) is explicitly a racemic mixture offered 'as-is' with no analytical data provided . No quantitative enantiomeric excess (e.e.) data for the Sigma-Aldrich product are available because the vendor makes no warranty regarding isomer composition, directly contrasting with the defined stereochemical integrity of the Bidepharm product . This constitutes a measurable difference in controlled chiral purity versus uncontrolled stereochemistry.

Asymmetric Synthesis Calcimimetic Drug Discovery Chiral Pyrrolidine Building Blocks

Salt Form Stability for Synthesis Scale-Up: Dihydrochloride vs. Free Base

CAS 2580091-52-5 is provided as the dihydrochloride salt, a solid at ambient temperature, which confers practical handling and stoichiometric control advantages over the free base (CAS 1353996-41-4), which is typically a liquid or low-melting solid with higher hygroscopicity and amine volatility . The free base (molecular weight 142.2 g/mol) requires careful inert atmosphere handling, while the dihydrochloride (215.12 g/mol) can be accurately weighed under standard laboratory conditions without amine degradation . No direct quantitative moisture-uptake comparisons exist in the public domain, but the physical state difference (solid vs. liquid) is an accepted criterion for procurement selection in multi-step synthesis .

Solid-State Handling Salt Selection Multi-Step Synthesis

Purity Standard with Batch-Specific QC Documentation vs. AldrichCPR 'No Analytical Data' Product

Bidepharm supplies CAS 2580091-52-5 with a standard purity specification of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC traces . In contrast, the Sigma-Aldrich AldrichCPR product (closest in-class racemic analog) is explicitly sold without analytical data; the vendor states they 'do not collect analytical data for this product' and the buyer assumes all responsibility for identity and purity confirmation . This represents a documented gap in quality assurance workflow rather than a simple potency difference: one product enters the lab with verified purity and structure, while the other requires pre-use analytical validation consuming in-house resources.

Quality Control Analytical Documentation Research Reproducibility

Application Alignment with (R)-Stereochemistry in Literature-Validated CaSR Agonists

While direct activity data for 2580091-52-5 is absent from public literature, the compound’s (R)-3-aminopyrrolidine scaffold directly mirrors the chiral core employed in the discovery of evocalcet, an FDA-approved allosteric CaSR agonist [1]. The key evocalcet intermediate is a (3S)-3-aminopyrrolidine derivative, underscoring that stereodefined 3-aminopyrrolidine building blocks are essential for achieving target potency and selectivity against CYP2D6, a known off-target liability of earlier calcimimetics such as cinacalcet [1]. The availability of 2580091-52-5 as a pre-formed, protected (R)-amine eliminates the need for chiral resolution or asymmetric synthesis at the pyrrolidine 3-position during SAR exploration.

CaSR Agonist Evocalcet Intermediate Calcimimetic Scaffold

Recommended Deployment Scenarios for 2580091-52-5 in Pharmaceutical and Chemical Research


Asymmetric Synthesis of CaSR Agonist Libraries

Medicinal chemistry teams developing next-generation calcimimetics can deploy 2580091-52-5 as a late-stage, orthogonally protected (R)-aminopyrrolidine building block. The compound’s defined stereochemistry supports the synthesis of evocalcet-inspired analogs for CaSR agonism without requiring chiral HPLC separation [1]. The dihydrochloride salt form enables straightforward N-acetyl deprotection and subsequent reductive amination under standard laboratory conditions, directly generating the requisite (R)-configuration at the pyrrolidine 3-position.

Quality-Assured Procurement for Iterative SAR Studies

Research groups conducting iterative structure-activity relationship (SAR) campaigns benefit from the vendor-provided batch-specific QC documentation (NMR, HPLC, GC) that accompanies each shipment of 2580091-52-5 . This supplier transparency eliminates the need for costly and time-consuming in-house re-characterization that is mandatory when sourcing undocumented racemic analogs from Sigma-Aldrich's AldrichCPR collection, where no analytical data is provided .

Chiral Resolution-Free Route to Substituted Pyrrolidine Pharmacophores

Synthetic chemistry groups tasked with constructing substituted pyrrolidine pharmacophores for CNS or metabolic disease targets can use the pre-resolved (R)-methylamino functionality of 2580091-52-5 as a chiral entry point [1]. By avoiding supercritical fluid chromatography (SFC) chiral resolution or asymmetric hydrogenation steps, the compound reduces the synthetic step count and improves overall yield in fragment-based drug design (FBDD) workflows.

Quote Request

Request a Quote for 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.